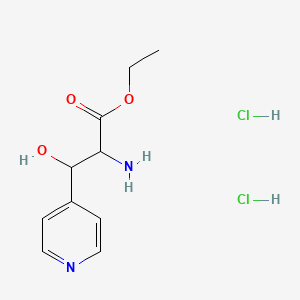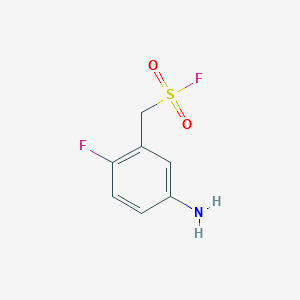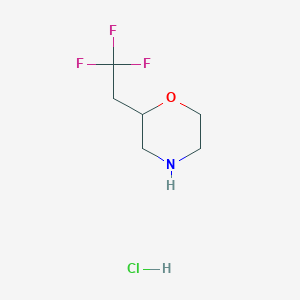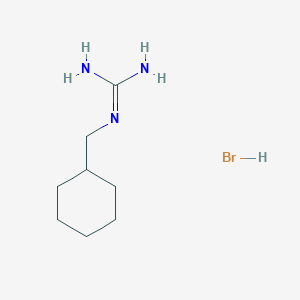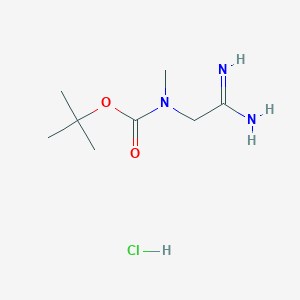
tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochloride
Vue d'ensemble
Description
“tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochloride” is a biochemical compound used for proteomics research . It has a molecular formula of C7H15N3O2•HCl and a molecular weight of 209.67 .
Physical And Chemical Properties Analysis
“tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochloride” is a solid at room temperature . Its molecular weight is 209.67 . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Applications De Recherche Scientifique
Metabolism Studies
Metabolism in Insects and Mice : Studies have been conducted on the metabolism of m-tert.-butylphenyl N-methylcarbamate in mice and various insects, revealing significant hydroxylation of both the tert.-butyl group and the N-methyl group. The major phenolic metabolite identified was m-(beta-hydroxy-tert.-butyl)phenol. This work highlights species-specific variations in the metabolism of this compound, suggesting the involvement of different enzymes in the process (Douch & Smith, 1971).
Oxidation Products in Insects and Mice : Further investigations into the oxidation of 3,5-di-tert.-butylphenyl N-methylcarbamate (Butacarb) in several species, including flies and mice, revealed the formation of eleven oxidation products through hydroxylation processes. This research provides insights into the biochemical transformations of tert-butyl carbamates in different species (Douch & Smith, 1971).
Chemical Synthesis and Applications
Rhodium-Catalyzed Enantioselective Addition : Tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate has been synthesized using a rhodium-catalyzed enantioselective process. This highlights the potential for creating chirally specific carbamates, which can be valuable in various synthetic applications (Storgaard & Ellman, 2009).
Synthesis via Asymmetric Mannich Reaction : The synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate using asymmetric Mannich reaction demonstrates the versatility of carbamates in organic synthesis. This approach facilitates the creation of chiral amino carbonyl compounds, which are important in medicinal chemistry (Yang, Pan, & List, 2009).
Comparative Toxicity Studies
- Cytotoxicity in Rat Hepatocytes : Research comparing the cytotoxicity of butylated hydroxytoluene and its methylcarbamate derivative, terbucarb, on isolated rat hepatocytes provides insight into the potential toxicological impacts of these compounds. This study is crucial for understanding the safety profile of tert-butyl carbamates in biological systems (Nakagawa, Yaguchi, & Suzuki, 1994).
Novel Compound Synthesis
- Development of N-(Boc) Nitrone Equivalents : The preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates and their use as N-(Boc)-protected nitrones in reactions with organometallics showcases the role of tert-butyl carbamates in advanced organic synthesis. These compounds serve as valuable building blocks in creating complex organic molecules (Guinchard, Vallée, & Denis, 2005).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-2-iminoethyl)-N-methylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-8(2,3)13-7(12)11(4)5-6(9)10;/h5H2,1-4H3,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMITFIOWFOIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochloride | |
CAS RN |
1330179-91-3 | |
| Record name | tert-butyl N-(carbamimidoylmethyl)-N-methylcarbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid](/img/structure/B1383671.png)
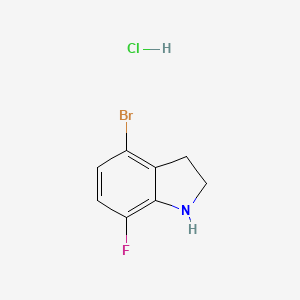
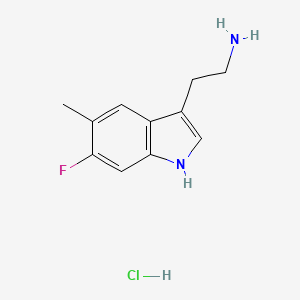
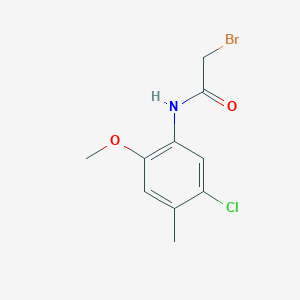


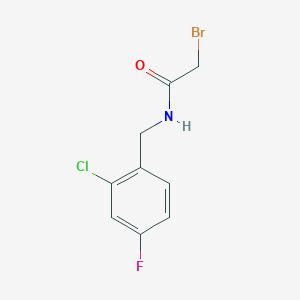
![N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B1383682.png)
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide hydrochloride](/img/structure/B1383683.png)
